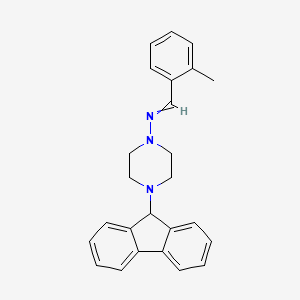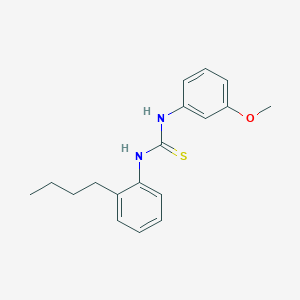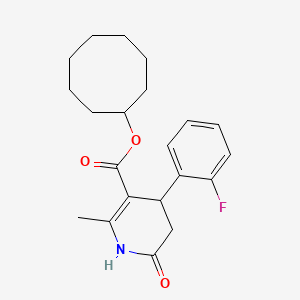![molecular formula C14H12O2S B4753715 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B4753715.png)
2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione
Übersicht
Beschreibung
2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione, commonly known as TMC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMC-1 belongs to the class of furochromenes, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of TMC-1 is not fully understood; however, it is believed to act by inducing apoptosis in cancer cells and inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. TMC-1 has also been shown to inhibit the activity of various enzymes such as COX-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
TMC-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and reduction of oxidative stress. TMC-1 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, TMC-1 has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TMC-1 is its potent cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer therapy. TMC-1 also exhibits anti-inflammatory and antioxidant properties, which can be useful in the treatment of various inflammatory diseases. However, one of the limitations of TMC-1 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of TMC-1.
Zukünftige Richtungen
There are several future directions for the research of TMC-1. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of TMC-1. Additionally, further studies are needed to investigate the mechanism of action of TMC-1 and its potential therapeutic applications in other diseases such as neurodegenerative disorders. Furthermore, the development of analogs of TMC-1 with improved potency and selectivity can also be a promising direction for future research.
Conclusion:
In conclusion, TMC-1 is a chemical compound with promising therapeutic applications in cancer therapy, anti-inflammatory, and antioxidant activity. The synthesis of TMC-1 involves the condensation of 2,4-pentanedione and 3-methyl-2-butenal in the presence of ammonium acetate and acetic acid. TMC-1 exhibits potent cytotoxic effects against various cancer cell lines, inhibits inflammation, and reduces oxidative stress. However, further studies are needed to investigate the mechanism of action and potential therapeutic applications of TMC-1.
Wissenschaftliche Forschungsanwendungen
TMC-1 has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory, and antioxidant activity. Studies have shown that TMC-1 exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. TMC-1 has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, TMC-1 has demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
2,3,5-trimethylfuro[3,2-g]chromene-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-7-4-14(17)16-12-6-13-11(5-10(7)12)8(2)9(3)15-13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGCMUCJSZUKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)OC2=CC3=C(C=C12)C(=C(O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4753634.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4753639.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4753645.png)
![4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4753649.png)
![N-1,3-benzothiazol-2-yl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753660.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4753666.png)
![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4753669.png)
![2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4753672.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4753686.png)


![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
